Acetic anhydride-1,1'-13C2
Overview
Description
Acetic anhydride-1,1’-13C2: is a labeled form of acetic anhydride where the carbon atoms in the acetic anhydride molecule are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and studying chemical reactions and metabolic pathways due to its isotopic labeling.
Mechanism of Action
Target of Action
Acetic anhydride-1,1’-13C2 is a variant of acetic anhydride . It is primarily used as an acetylating agent in organic synthesis . The primary targets of acetic anhydride-1,1’-13C2 are hydroxyl (-OH) groups present in organic compounds .
Mode of Action
The mode of action of acetic anhydride-1,1’-13C2 involves a nucleophilic attack on the carbonyl group of the anhydride . This results in the formation of a tetrahedral intermediate, which then collapses to expel a leaving group and reform the carbonyl .
Biochemical Pathways
The biochemical pathways affected by acetic anhydride-1,1’-13C2 are those involving compounds with hydroxyl groups. The acetylation of these compounds can alter their properties and functions, affecting downstream biochemical processes .
Pharmacokinetics
Its metabolism would involve hydrolysis to produce acetic acid and its isotopically labelled variant .
Result of Action
The acetylation of organic compounds by acetic anhydride-1,1’-13C2 can result in significant changes to their properties and functions. For example, acetylation can increase the lipophilicity of a compound, potentially enhancing its ability to cross biological membranes .
Action Environment
The action of acetic anhydride-1,1’-13C2 can be influenced by various environmental factors. For instance, the presence of water can lead to the hydrolysis of the anhydride, reducing its efficacy as an acetylating agent . Additionally, the stability of acetic anhydride-1,1’-13C2 may be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
The role of Acetic anhydride-1,1’-13C2 in biochemical reactions is primarily as a labeling agent. It allows researchers to track the metabolic pathways of acetic anhydride in biological systems
Molecular Mechanism
The molecular mechanism of Acetic anhydride-1,1’-13C2 is not fully understood. It is known to participate in acetylation reactions, where it can transfer an acetyl group to other molecules. This can lead to changes in the properties of the target molecule, including its reactivity, solubility, and interactions with other molecules .
Metabolic Pathways
Acetic anhydride-1,1’-13C2 is involved in the acetylation reactions, a common type of biochemical reaction. It can interact with various enzymes and cofactors involved in these reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetic anhydride-1,1’-13C2 can be synthesized by reacting acetic acid-1-13C with acetic anhydride. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the labeled acetic anhydride. The reaction can be represented as:
2CH313COOH+(CH3CO)2O→(CH313CO)2O+2H2O
Industrial Production Methods: Industrial production of acetic anhydride-1,1’-13C2 involves the use of isotopically labeled acetic acid and acetic anhydride. The process is similar to the laboratory synthesis but is scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the labeled compound.
Chemical Reactions Analysis
Types of Reactions: Acetic anhydride-1,1’-13C2 undergoes various chemical reactions, including:
Acetylation: It reacts with alcohols and amines to form esters and amides, respectively.
Hydrolysis: It reacts with water to form acetic acid.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Acetylation: Common reagents include alcohols or amines, and the reaction is typically carried out under anhydrous conditions.
Hydrolysis: Water is the reagent, and the reaction can occur under mild conditions.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products:
Acetylation: Esters or amides.
Hydrolysis: Acetic acid.
Substitution: Substituted acetic anhydride derivatives.
Scientific Research Applications
Acetic anhydride-1,1’-13C2 is widely used in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Utilized in metabolic studies to trace the incorporation of acetyl groups in biological systems.
Medicine: Employed in the synthesis of labeled pharmaceuticals for tracking drug metabolism.
Industry: Used in the production of labeled compounds for various industrial applications.
Comparison with Similar Compounds
Acetic anhydride-13C4: Another labeled form of acetic anhydride with all four carbon atoms replaced by carbon-13.
Acetic anhydride-d6: A deuterated form of acetic anhydride where the hydrogen atoms are replaced by deuterium.
Acetyl chloride-1-13C: A labeled form of acetyl chloride with the carbon atom replaced by carbon-13.
Uniqueness: Acetic anhydride-1,1’-13C2 is unique due to its specific labeling of the carbon atoms, which allows for precise tracking and analysis in chemical and biological studies. Its applications in tracing metabolic pathways and studying reaction mechanisms make it a valuable tool in scientific research.
Properties
IUPAC Name |
acetyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i3+1,4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDIJRYMOXRFFG-CQDYUVAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)O[13C](=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90980-78-2 | |
Record name | Acetic anhydride-1,1'-13C2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.